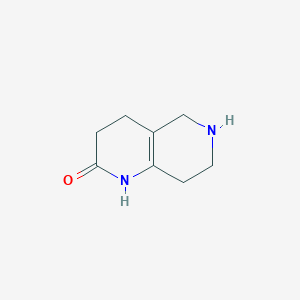
3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one: is a heterocyclic organic compound It belongs to the class of naphthyridines, which are bicyclic structures containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-diaminopentane with diethyl oxalate under acidic conditions to form the desired naphthyridinone ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Various substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted naphthyridinones depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in preliminary studies as an inhibitor of certain enzymes.
Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.
Comparación Con Compuestos Similares
1,6-Naphthyridin-2(1H)-one: Lacks the hexahydro modification, leading to different chemical properties.
Quinolin-2(1H)-one: Another heterocyclic compound with a similar structure but different nitrogen placement.
Pyridin-2(1H)-one: A simpler structure with only one nitrogen atom in the ring.
Uniqueness: 3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one is unique due to its fully saturated ring system, which imparts different chemical reactivity and biological activity compared to its unsaturated counterparts. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h9H,1-5H2,(H,10,11) |
Clave InChI |
WKFCIAVGFNKGSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1CNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


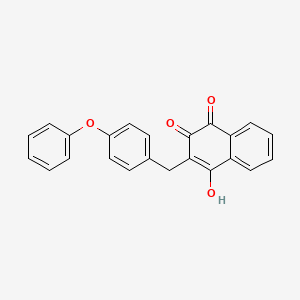
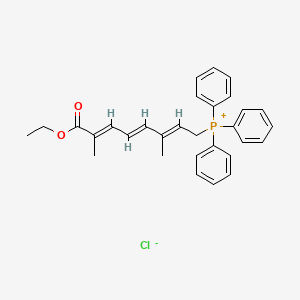

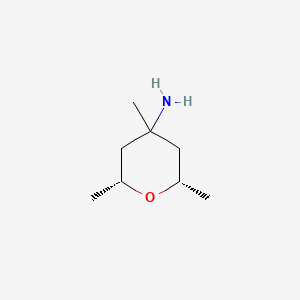

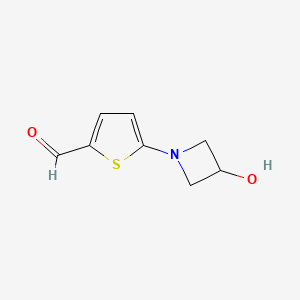
![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
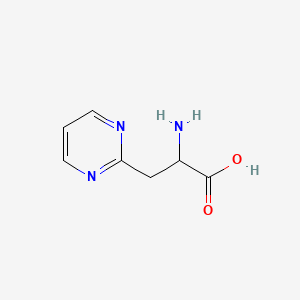

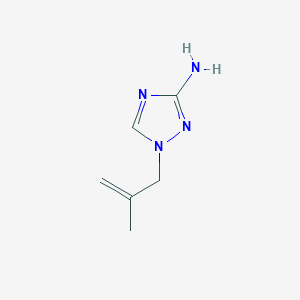
![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)

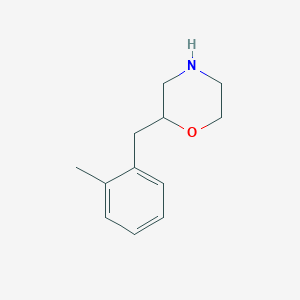
![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
